4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a thiazole ring, which is known for its significant biological activities, and a benzenesulfonamide group, which is commonly found in various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary targets of 4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide are bacterial cells . This compound has been synthesized to combine thiazole and sulfonamide, groups known for their antibacterial activity .
Mode of Action
The compound interacts with its targets by penetrating bacterial cells . It has been investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . The compound exhibits potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Pharmacokinetics
The compound’s potent antibacterial activity suggests that it may have favorable pharmacokinetic properties that allow it to effectively reach and interact with its bacterial targets .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . Compounds with certain substitutions, such as 4-tert-butyl and 4-isopropyl, exhibit attractive antibacterial activity against multiple strains . The isopropyl substituted derivative displays a low minimum inhibitory concentration (MIC) of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
Biochemical Analysis
Biochemical Properties
4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as carbonic anhydrase, which is involved in regulating pH and ion balance in cells . The compound also interacts with proteins involved in cell signaling pathways, potentially altering their function and leading to changes in cellular responses. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth, survival, and differentiation . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, including alterations in glucose uptake and utilization, which are essential for maintaining cellular energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . It can also activate certain enzymes by inducing conformational changes that enhance their activity. Furthermore, the compound’s interaction with DNA and RNA can lead to changes in gene expression, either by directly binding to nucleic acids or by modulating the activity of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis. These effects are likely due to the compound’s persistent interaction with key regulatory proteins and enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(2-phenylthiazol-4-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-4-ylmethyl)benzenesulfonamide: Similar structure but with a different substitution pattern on the thiazole ring.
2,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide: Contains additional chlorine substituents, enhancing its biological activity.
Uniqueness
4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-14-7-9-17(10-8-14)24(21,22)19-12-11-16-13-23-18(20-16)15-5-3-2-4-6-15/h2-10,13,19H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHVAVULUFHTBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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